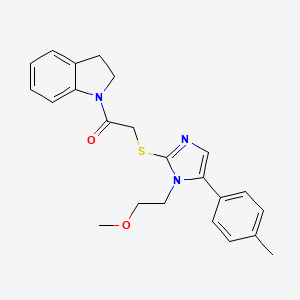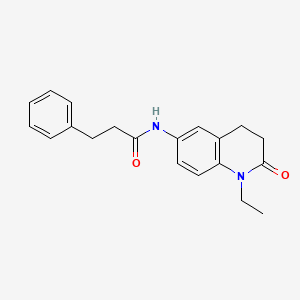
3,4-Diethoxy-5-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethoxy-5-iodobenzaldehyde is an aryl iodide with an aldehyde group . It has a molecular formula of C11H13IO3 . The compound has an average mass of 320.124 Da and a monoisotopic mass of 319.990936 Da .
Synthesis Analysis
The synthesis of 3,4-Diethoxy-5-iodobenzaldehyde can be achieved starting from 3,4-dihydroxy-5-iodobenzaldehyde . The synthesis process involves the use of iodoethane .Molecular Structure Analysis
The molecular structure of 3,4-Diethoxy-5-iodobenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The structure is characterized by the presence of an aldehyde group and an iodide group .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Molecular Docking Studies
A study by Şahin et al. (2022) explores the enzyme inhibition properties of hybrid molecules derived from 4-hydroxybenzaldehyde and its derivatives, where 3,4-Diethoxy-5-iodobenzaldehyde could be analogously utilized. These molecules demonstrate significant inhibitory activity against various metabolic enzymes such as carbonic anhydrase I and II isoenzymes and acetylcholinesterase, suggesting potential for therapeutic research and development Şahin et al., 2022.
Synthesis and Characterization of Novel Compounds
Yüksek et al. (2005) detailed the synthesis and characterization of new 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, indicating the role of similar aldehyde compounds in the synthesis of novel organic molecules with potential applications in various fields including materials science and pharmaceutical research Yüksek et al., 2005.
Advancements in Catalysis
Sherbo et al. (2018) reported on pairing electrolysis with hydrogenation for complete electron economy, showcasing the utility of benzaldehyde derivatives in facilitating efficient synthesis of valuable chemicals. This illustrates the compound's relevance in green chemistry and sustainable industrial processes Sherbo et al., 2018.
Photoluminescence in Materials Science
Research by Zhang et al. (2016) on the tunable phosphorescence of platinum(II) complexes based on donor–π–acceptor Schiff bases emphasizes the potential of benzaldehyde derivatives in the development of new phosphorescent materials, which are of interest for applications in organic light-emitting diodes (OLEDs) Zhang et al., 2016.
Molecular Docking and Intermolecular Interactions
Ghalla et al. (2018) conducted a study on 4-methoxybenzaldehyde to investigate its structural and electronic properties, including intermolecular interactions and molecular docking behaviors, suggesting that derivatives of 3,4-Diethoxy-5-iodobenzaldehyde could be similarly important in the study of molecular interactions relevant to drug design and development Ghalla et al., 2018.
Safety and Hazards
While specific safety and hazard information for 3,4-Diethoxy-5-iodobenzaldehyde is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment . In case of accidental ingestion or contact, immediate medical attention is advised .
Relevant Papers A relevant paper titled “Synthesis, characterization, antioxidant, and antibacterial activities…” discusses the synthesis of a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid . While this paper does not directly discuss 3,4-Diethoxy-5-iodobenzaldehyde, it provides valuable insights into the potential applications of similar compounds .
Eigenschaften
IUPAC Name |
3,4-diethoxy-5-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQDCZHAXXAXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethoxy-5-iodobenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)




![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2653024.png)


![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2653028.png)



![2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde](/img/structure/B2653034.png)
